Cas no 863512-69-0 (N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide)

N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide
- F0686-0072
- N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide
- TDR78015
- AKOS016521117
- 863512-69-0
- N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide
- SCHEMBL17273791
- CHEMBL2093262
-
- Inchi: 1S/C17H20N2OS/c20-16(13-6-4-5-7-13)18-11-10-15-12-21-17(19-15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,18,20)
- InChI Key: UBGGAYPDIOUPGK-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC=CC=2)=NC(=C1)CCNC(C1CCCC1)=O
Computed Properties
- Exact Mass: 300.12963444g/mol
- Monoisotopic Mass: 300.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 3.8
N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0686-0072-1mg |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0686-0072-20mg |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-20μmol |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-5mg |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-10μmol |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-5μmol |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-3mg |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-10mg |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-2mg |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0686-0072-2μmol |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |
863512-69-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 |
N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide Related Literature
-
1. Book reviews
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide
Research Update on N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide (CAS: 863512-69-0)
N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide (CAS: 863512-69-0) is a novel chemical entity that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole and cyclopentane carboxamide structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of significant interest for researchers in drug discovery and development.
The synthesis of N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide involves a multi-step process, with the thiazole ring serving as a key pharmacophore. The compound's molecular structure has been optimized to enhance its bioavailability and target specificity. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further preclinical and clinical investigations. Researchers have also explored its derivatives to identify more potent analogs with improved pharmacokinetic profiles.
Pharmacological studies have revealed that N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide exhibits significant activity in modulating specific biological pathways. Preliminary in vitro and in vivo data suggest its potential as an anti-inflammatory, anticancer, or neuroprotective agent. For instance, it has been shown to inhibit key enzymes involved in inflammatory responses, making it a candidate for treating chronic inflammatory diseases. Additionally, its interaction with certain receptors in the central nervous system highlights its potential in addressing neurodegenerative disorders.
Mechanistic studies have provided insights into the compound's mode of action. It appears to exert its effects by binding to specific protein targets, thereby altering their function and downstream signaling pathways. Structural-activity relationship (SAR) studies have been conducted to elucidate the critical functional groups responsible for its bioactivity. These findings are instrumental in guiding the design of next-generation compounds with enhanced efficacy and reduced side effects.
Despite its promising attributes, challenges remain in the development of N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further optimization and rigorous testing. Current research efforts are focused on overcoming these hurdles to advance the compound into clinical trials. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate its development.
In conclusion, N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide represents a promising candidate in the realm of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable subject for ongoing research. Future studies will likely explore its therapeutic potential in greater depth, paving the way for its eventual application in treating various diseases. The continued investigation of this compound and its derivatives holds great promise for the advancement of chemical biology and drug discovery.
863512-69-0 (N-2-(2-phenyl-1,3-thiazol-4-yl)ethylcyclopentanecarboxamide) Related Products
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)



